Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate
Overview
Description
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate is a chemical compound with the molecular formula C9H6N3NaO3 and a molecular weight of 227.15 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate consists of a sodium atom, three nitrogen atoms, nine carbon atoms, six hydrogen atoms, and three oxygen atoms .Physical And Chemical Properties Analysis
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate has a molecular weight of 227.15 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Synthesis and Biological Assessment
- Fused Heterocyclic 1,2,4-Triazoles : Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate shares structural similarities with fused heterocyclic 1,2,4-triazoles. These compounds have garnered attention for their diverse biological properties. A novel synthesis method for these compounds has been developed, offering a new route for functionalized triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Antimicrobial Activity
- Oxadiazole Compounds : Analogous compounds, such as 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have been synthesized and evaluated for their antimicrobial properties. These compounds show significant activity, highlighting the potential for Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate in similar applications (Salimon et al., 2011).
Energetic Ionic Salts
- 1,2,4-Oxadiazole-Derived Salts : Research on 1,2,4-oxadiazole-derived energetic ionic salts has been conducted. These compounds, which include sodium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide, show moderate thermal stability and low impact sensitivities, suggesting potential applications in materials science (Pang et al., 2018).
Heterocyclic Derivatives
- Synthesis of Heterocyclic Derivatives : Studies on the synthesis of heterocyclic derivatives, including 1,3,4-oxadiazoles, have been conducted. These studies offer insights into novel synthetic approaches and potential applications in various fields, such as pharmaceuticals (Janda, 2001).
properties
IUPAC Name |
sodium;2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3.Na/c13-8(14)4-7-11-9(12-15-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYWSOKSZSXSFA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N3NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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